

"Protein kinase inhibitor 7" target kinase identification

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Compound of Interest

Compound Name: *Protein kinase inhibitor 7*

Cat. No.: *B15543121*

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Core Topic: CKI-7 Target Kinase Identification

CKI-7 is a chemical probe used in cell biology to investigate the roles of Casein Kinase 1. It is a selective inhibitor, meaning it has a higher affinity for its primary target than for other kinases, although cross-reactivity can occur at higher concentrations.

Data Presentation: CKI-7 Kinase Selectivity Profile

The inhibitory activity of CKI-7 has been quantified against a panel of protein kinases to determine its selectivity. The data below is summarized from available literature.

Target Kinase	Inhibition Constant (Ki)	IC50
Casein Kinase 1 (CK1)	8.5 μ M	6 μ M ^[1]
Casein Kinase 2 (CK2)	-	90 μ M ^[1]
Protein Kinase C (PKC)	-	>1000 μ M ^[1]
CaM Kinase II (CaMKII)	-	195 μ M ^[1]
cAMP-dependent Protein Kinase (PKA)	-	550 μ M ^[1]
Serum/Glucocorticoid-regulated Kinase (SGK)	Inhibited (Value not specified)	-
Ribosomal S6 Kinase-1 (S6K1)	Inhibited (Value not specified)	-
Mitogen- and Stress-activated Protein Kinase-1 (MSK1)	Inhibited (Value not specified)	-

IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki: The inhibition constant, a measure of the inhibitor's binding affinity.

Experimental Protocols

The identification and characterization of kinase inhibitor targets rely on a variety of biochemical and cellular assays. Below are detailed methodologies for key experiments used to profile inhibitors like CKI-7.

1. In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

- Objective: To determine the concentration of CKI-7 required to inhibit 50% of the target kinase's activity.
- Materials:
 - Purified recombinant kinase (e.g., CK1, CK2, PKA).

- Specific peptide substrate for the kinase.
- ATP (adenosine triphosphate), often radiolabeled with ^{32}P ($\gamma\text{-}^{32}\text{P}\text{-ATP}$).
- CKI-7 at various concentrations.
- Kinase reaction buffer (e.g., Tris-HCl, MgCl_2).
- Phosphocellulose paper or other separation matrix.
- Scintillation counter.
- Protocol:
 - Prepare a series of dilutions of CKI-7 in the kinase reaction buffer.
 - In a microcentrifuge tube or 96-well plate, combine the purified kinase, its specific peptide substrate, and a specific concentration of CKI-7.
 - Initiate the phosphorylation reaction by adding $\gamma\text{-}^{32}\text{P}\text{-ATP}$.
 - Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10-30 minutes).
 - Stop the reaction by adding a strong acid (e.g., phosphoric acid).
 - Spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated peptide will bind to the paper, while the unreacted $\gamma\text{-}^{32}\text{P}\text{-ATP}$ will not.
 - Wash the paper extensively to remove unbound ATP.
 - Quantify the amount of incorporated ^{32}P in the peptide substrate using a scintillation counter.
 - Plot the kinase activity (in cpm or similar units) against the logarithm of the CKI-7 concentration.
 - Determine the IC_{50} value from the resulting dose-response curve.

2. Affinity Chromatography for Target Identification

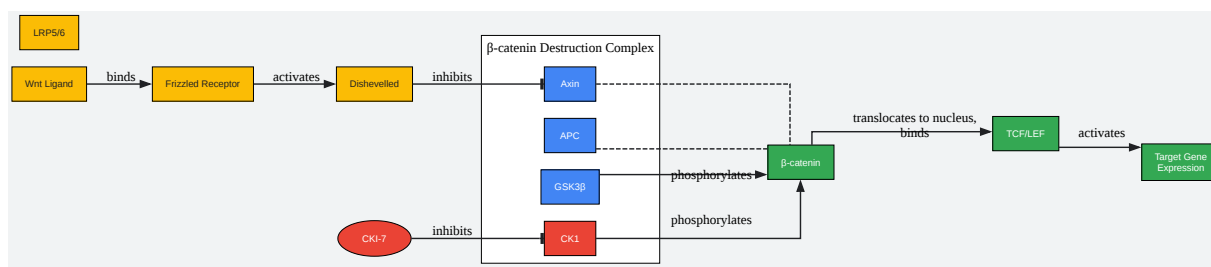
This proteomic approach is used to identify which proteins in a complex cellular mixture bind to an immobilized inhibitor.

- Objective: To identify the cellular targets of a kinase inhibitor on a proteome-wide scale.
- Materials:
 - A derivative of the inhibitor suitable for immobilization (e.g., with a linker arm).
 - Chromatography beads (e.g., Sepharose).
 - Cell lysate (prepared from cells or tissues of interest).
 - Wash buffers and elution buffers.
 - Mass spectrometer.
- Protocol:
 - Immobilization: Covalently link the inhibitor analog to the chromatography beads.
 - Affinity Purification: Incubate the immobilized inhibitor with the cell lysate to allow proteins to bind.
 - Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.
 - Elution: Elute the specifically bound proteins. This can be done by adding a high concentration of the free inhibitor, which will compete for binding and release the target proteins.
 - Protein Identification: Identify the eluted proteins using techniques like SDS-PAGE followed by mass spectrometry. Proteins that are significantly enriched in the inhibitor pulldown compared to a control (beads without the inhibitor) are considered potential targets.

Visualizations

Signaling Pathway: Casein Kinase 1 in the Wnt Pathway

CK1 is a crucial component of the Wnt/ β -catenin signaling pathway, where it participates in the "destruction complex" that phosphorylates β -catenin, targeting it for degradation. Inhibition of CK1 by CKI-7 can therefore lead to the stabilization and accumulation of β -catenin.

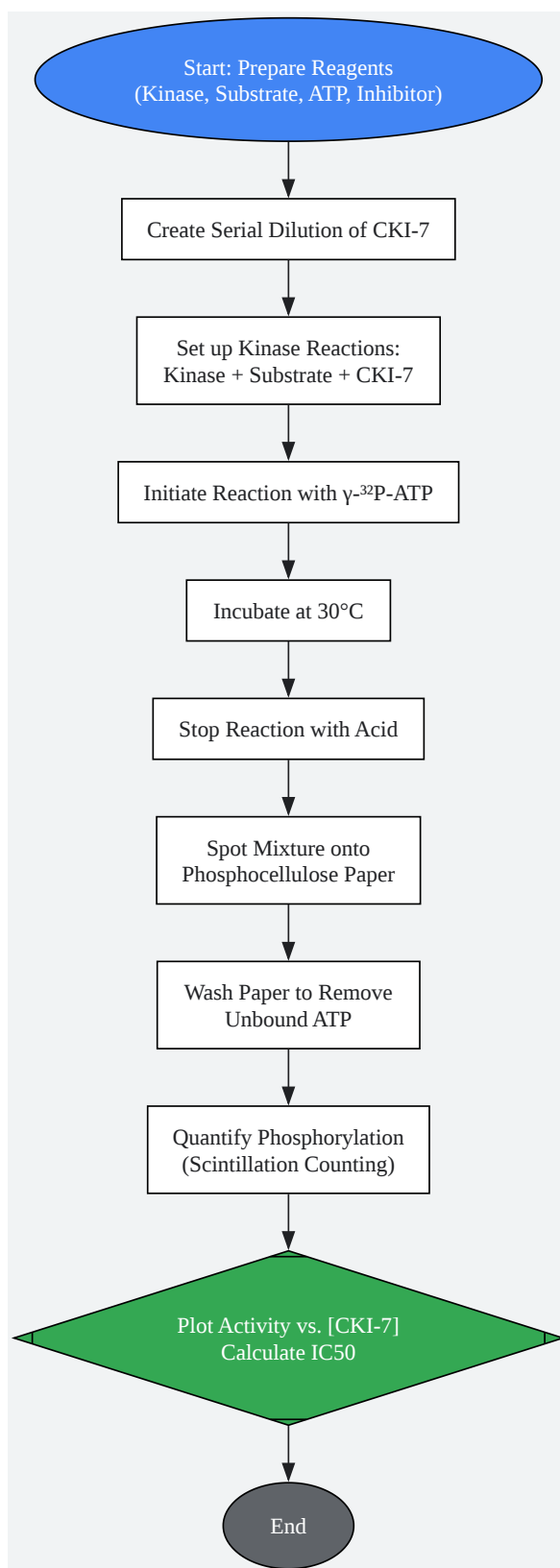


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CK1's role in the Wnt/ β -catenin destruction complex.

Experimental Workflow: Kinase Inhibition Assay

The following diagram illustrates the logical flow of an in vitro kinase assay to determine the IC₅₀ value of an inhibitor.



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Workflow for determining the IC₅₀ of a kinase inhibitor.

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References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Caspase-9 mediates Puma activation in UCN-01-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
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